2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-4,6-dimethylnicotinonitrile
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, a five-membered ring containing nitrogen, would be a key feature of the structure. The methoxyethyl groups, thioether group, and nitrile group would also contribute to the overall structure .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, due to the presence of the reactive functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, or it could participate in addition reactions. The thioether group could also participate in various reactions, such as oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group and the nonpolar methoxyethyl groups could affect the compound’s solubility in different solvents. The compound’s melting and boiling points, density, and other physical properties would also be determined by its molecular structure .Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its reactivity. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets and induce changes that lead to their therapeutic effects . For instance, 2-aminothiazole derivatives have been reported to inhibit the growth of various cancerous cell lines .
Biochemical Pathways
It’s plausible that the compound could affect pathways related to cell growth and proliferation, given the reported anticancer activity of similar compounds .
Pharmacokinetics
Compounds with similar structures, such as 2’-o-(2-methoxyethyl)-modified oligonucleotide analogs, have been characterized in rats and compared with a first-generation phosphorothioate oligodeoxynucleotide (ps odn), isis 2302 .
Result of Action
Given the reported anticancer activity of similar compounds, it’s plausible that this compound could induce changes that inhibit the growth of cancerous cells .
properties
IUPAC Name |
2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-12-8-13(2)21-19(17(12)10-20)25-11-18(23)16-9-14(3)22(15(16)4)6-7-24-5/h8-9H,6-7,11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITWEKFFTFKPCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=C(N(C(=C2)C)CCOC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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